2-Propyl-1-pentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Thermophysical Property Research

Scientific Field: Physical Chemistry

Methods of Application: Researchers use techniques like dynamic data analysis, implemented in software packages such as the NIST ThermoData Engine, to evaluate these properties across various temperatures and pressures. Experiments are conducted under controlled conditions to measure the specific heat capacity, enthalpy of vaporization, and entropy.

Results: The data obtained provide a detailed understanding of the compound’s behavior under different thermal conditions. For instance, the boiling temperature of 2-Propyl-1-pentanol has been measured across a pressure range from 7.09456e-007 kPa to 2803.49 kPa .

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: 2-Propyl-1-pentanol serves as a reagent or solvent in organic synthesis, aiding in the formation of various organic compounds.

Methods of Application: It is used in reactions that require a medium-polarity solvent, which can influence reaction rates, yields, and selectivity. The compound’s structure and properties make it suitable for facilitating certain types of chemical reactions.

Results: The use of 2-Propyl-1-pentanol in synthesis has been shown to be effective, although specific quantitative data on reaction outcomes are proprietary to the laboratories conducting the research .

Application in Mass Spectrometry

Scientific Field: Analytical Chemistry

Application Summary: 2-Propyl-1-pentanol is analyzed using mass spectrometry to understand its fragmentation pattern, which is essential for identifying and quantifying it in mixtures.

Methods of Application: Electron ionization mass spectrometry is employed, where the compound is ionized, and the resulting fragments are detected and analyzed to create a mass spectrum.

Results: The mass spectrum of 2-Propyl-1-pentanol provides a unique fingerprint that aids in its identification. The intensity of the peaks in the spectrum corresponds to the relative abundance of the fragments .

- Origin: 2-Propyl-1-pentanol can be synthesized in a laboratory but its natural occurrence is not well documented [].

- Significance: Research on this specific compound is limited. However, alcohols in general play a vital role in various scientific fields such as organic chemistry, biochemistry, and material science.

Molecular Structure Analysis

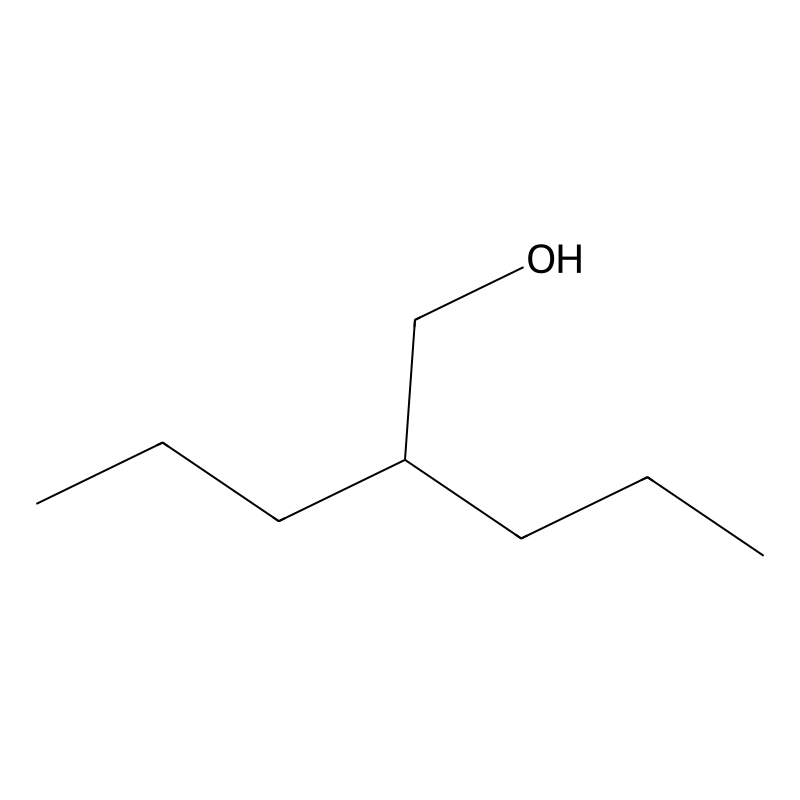

- Key features: The molecule consists of an eight-carbon chain with a hydroxyl group (OH) attached to the first carbon (C1) and a propyl group (CH3CH2CH2) attached to the second carbon (C2) []. This structure classifies it as a primary alcohol.

- Notable aspects: The presence of the hydroxyl group allows 2-propyl-1-pentanol to form hydrogen bonds with other molecules, which can influence its physical properties and reactivity [].

Chemical Reactions Analysis

While specific reactions involving 2-propyl-1-pentanol are not widely documented, some general reactions applicable to primary alcohols can be considered:

- Oxidation: Primary alcohols can be oxidized to aldehydes or ketones under specific conditions [].

- Esterification: Reaction with carboxylic acids can form esters [].

Physical And Chemical Properties Analysis

The versatility of this compound makes it valuable across different industrial sectors .

Research indicates that 2-propyl-1-pentanol exhibits certain biological activities. It has been noted to cause skin and eye irritation upon exposure, classified under health hazard warnings . Additionally, higher aliphatic alcohols like 2-propyl-1-pentanol can lead to central nervous system effects such as headaches, dizziness, and muscle weakness when inhaled or ingested in significant quantities .

There are several methods for synthesizing 2-propyl-1-pentanol:

- Hydroformylation: This involves the reaction of propylene with synthesis gas (carbon monoxide and hydrogen) followed by hydrogenation.

- Reduction of Ketones: The corresponding ketone can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

- Grignard Reaction: Reacting an alkyl halide with magnesium in dry ether followed by reaction with water can yield the alcohol.

These methods allow for the production of high-purity 2-propyl-1-pentanol suitable for various applications .

Studies on interaction with biological systems indicate that 2-propyl-1-pentanol may interact with various cellular pathways. Its effects on the central nervous system suggest potential implications for neurotoxicity assessments. Furthermore, its irritant properties necessitate careful handling in laboratory and industrial settings .

Several compounds share structural similarities with 2-propyl-1-pentanol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Pentanol | C5H12O | Straight-chain alcohol; shorter carbon chain |

| 2-Methyl-1-butanol | C5H12O | Branching at the second carbon |

| 3-Pentanol | C5H12O | Different position of hydroxyl group |

| 2-Hexanol | C6H14O | Longer carbon chain; higher boiling point |

Uniqueness of 2-Propyl-1-Pentanol:

Unlike its counterparts, 2-propyl-1-pentanol has a branched structure that contributes to its distinct physical properties and reactivity patterns. Its longer carbon chain compared to shorter alcohols allows for different solubility characteristics and boiling points, making it particularly useful in specific industrial applications .

Structural Features and Molecular Configuration

2-Propyl-1-pentanol is a branched primary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 grams per mole [1] [2] [3]. The compound is characterized by a pentanol backbone with a propyl substituent attached at the second carbon position, creating a distinctive branched structure that significantly influences its physical and chemical properties [1] [3].

The structural configuration consists of an eight-carbon framework featuring a primary hydroxyl group (-OH) positioned at the terminal carbon of the pentanol chain [1] [2]. The propyl group (C₃H₇) is attached to the second carbon atom of the pentanol backbone, resulting in the systematic name 2-propylpentan-1-ol [1] [4]. This branching pattern creates a molecule with enhanced steric hindrance compared to linear alcohol counterparts [5].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₈O | [1] [2] [3] |

| Molecular Weight | 130.23 g/mol | [1] [3] [6] |

| CAS Registry Number | 58175-57-8 | [1] [2] [3] |

| IUPAC Name | 2-propylpentan-1-ol | [1] [4] |

| SMILES Notation | CCCC(CO)CCC | [7] [8] |

| InChI Key | LASHFHLFDRTERB-UHFFFAOYSA-N | [1] [2] [4] |

The compound exhibits the characteristic features of primary alcohols, where the hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom [9]. The branched nature of 2-propyl-1-pentanol distinguishes it from its linear isomers and contributes to unique intermolecular interactions and physical properties [5].

The molecular structure displays typical tetrahedral geometry around each carbon center, with bond angles approximating 109.5 degrees for sp³ hybridized carbons [10] [11]. The presence of the hydroxyl functional group introduces polarity to the molecule, creating a hydrophilic region that contrasts with the hydrophobic aliphatic chain [5].

Conformational Analysis

The conformational behavior of 2-propyl-1-pentanol is governed by rotational freedom around multiple carbon-carbon single bonds, creating numerous possible three-dimensional arrangements [12]. The molecule exhibits significant conformational flexibility due to the presence of seven rotatable bonds within its structure [12].

Conformational analysis reveals that 2-propyl-1-pentanol can adopt multiple low-energy conformations through rotation around its carbon-carbon bonds [12]. The branched structure introduces steric constraints that favor certain conformational arrangements over others, particularly those that minimize unfavorable steric interactions between the propyl substituent and the pentanol chain [5].

| Conformational Property | Characteristic | Impact |

|---|---|---|

| Rotatable Bonds | 7 bonds | High flexibility [12] |

| Steric Hindrance | Moderate | Affects preferred conformations [5] |

| Intramolecular Interactions | Minimal | Limited internal H-bonding [13] |

| Energy Barriers | Low-moderate | Facile conformational interconversion [12] |

The hydroxyl group can participate in intramolecular hydrogen bonding under specific conformational arrangements, though the branched structure limits the accessibility of suitable hydrogen bond acceptor sites within the same molecule [13]. Computational studies on similar branched alcohols suggest that extended conformations are generally favored to minimize steric repulsion between alkyl substituents [12].

Temperature-dependent conformational populations demonstrate that higher energy conformations become increasingly accessible at elevated temperatures, following Boltzmann distribution principles [12]. The conformational landscape of 2-propyl-1-pentanol exhibits multiple local minima separated by relatively low energy barriers, facilitating rapid conformational exchange under ambient conditions [12].

Stereochemistry and Isomerism

2-Propyl-1-pentanol possesses one stereogenic center located at the second carbon atom of the pentanol chain, where the propyl substituent is attached [10] [11]. This stereocenter arises from the tetrahedral carbon being bonded to four different substituents: a hydrogen atom, a hydroxyl-bearing carbon chain, a propyl group, and a methyl group continuation of the pentanol backbone [10] [11].

The presence of this single stereocenter results in the existence of two enantiomers: (R)-2-propyl-1-pentanol and (S)-2-propyl-1-pentanol [10] [11]. These enantiomers are non-superimposable mirror images that exhibit identical physical and chemical properties in achiral environments but display different optical activities when exposed to plane-polarized light [14].

| Stereochemical Feature | Description | Significance |

|---|---|---|

| Stereogenic Centers | 1 center at C-2 | Creates chirality [10] [11] |

| Enantiomers | R and S forms | Optical activity [14] |

| Optical Activity | Rotates plane-polarized light | Distinguishes enantiomers [14] |

| Configuration Assignment | Cahn-Ingold-Prelog system | Systematic nomenclature [15] |

The stereochemical properties of 2-propyl-1-pentanol are determined by the spatial arrangement of substituents around the stereogenic carbon center [10] [11]. Priority assignment for configuration determination follows the Cahn-Ingold-Prelog sequence rules, where higher atomic number substituents receive higher priority [15].

Constitutional isomerism analysis reveals that 2-propyl-1-pentanol belongs to a family of C₈H₁₈O alcohol isomers, each displaying distinct structural arrangements [16]. The compound represents one specific structural isomer among the numerous possible arrangements of eight carbon atoms, eighteen hydrogen atoms, and one oxygen atom in alcohol form [16].

The branched structure of 2-propyl-1-pentanol affects its stereochemical behavior in intermolecular interactions, particularly in chiral recognition processes and asymmetric synthesis applications [5]. The stereocenter influences the molecule's ability to interact differentially with other chiral species, making it potentially useful in enantioselective processes [5].

Computational Molecular Models and Representations

Computational molecular modeling of 2-propyl-1-pentanol employs various theoretical approaches to predict and analyze its structural, electronic, and dynamic properties [17] [18]. Density functional theory calculations provide insights into the electronic structure, geometric optimization, and energetic properties of different conformational states [18] [19].

Molecular mechanics force field methods, particularly those optimized for alcohol systems such as CHARMM and AMBER, offer efficient approaches for studying conformational dynamics and intermolecular interactions [20] [13] [21]. These force fields incorporate specific parameters for hydroxyl groups and branched alkyl chains, enabling accurate representation of the compound's behavior in various environments [13] [21].

| Computational Method | Application | Accuracy Level |

|---|---|---|

| Density Functional Theory | Electronic structure | High [18] [19] |

| Molecular Mechanics | Conformational dynamics | Moderate [20] [13] |

| Molecular Dynamics | Time-dependent behavior | Moderate [22] |

| Quantum Chemical Calculations | Energy surfaces | High [12] [23] |

Three-dimensional molecular representations derived from computational models reveal the spatial distribution of electron density and electrostatic potential surfaces [17]. These visualizations highlight the polar nature of the hydroxyl region contrasted with the nonpolar alkyl domains [23].

Machine learning approaches for molecular property prediction, such as directed message-passing neural networks, have been successfully applied to branched alcohols including 2-propyl-1-pentanol [17]. These methods utilize molecular graph representations to predict various physicochemical properties without explicit quantum mechanical calculations [17].

Computational studies on similar branched alcohol systems demonstrate the importance of including polarization effects for accurate representation of intermolecular interactions [21]. Polarizable force fields based on classical Drude oscillators show improved performance compared to fixed-charge models in reproducing experimental condensed-phase properties [21].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant